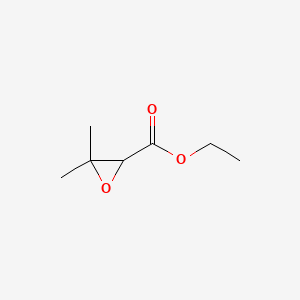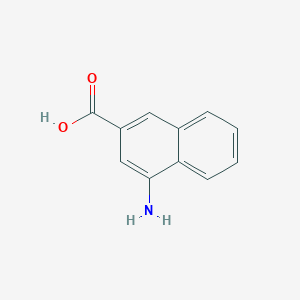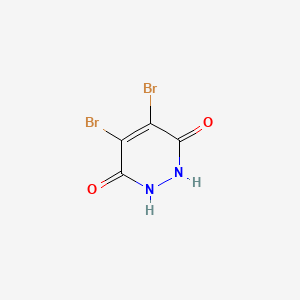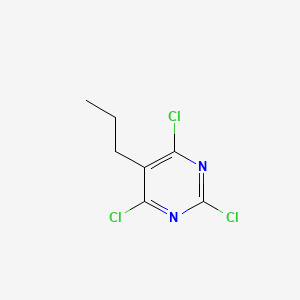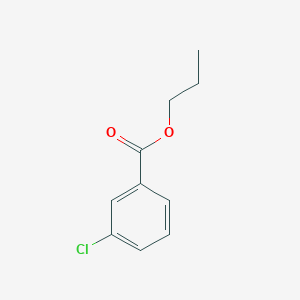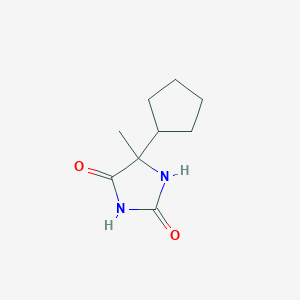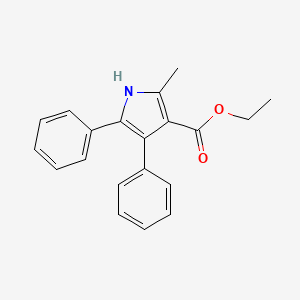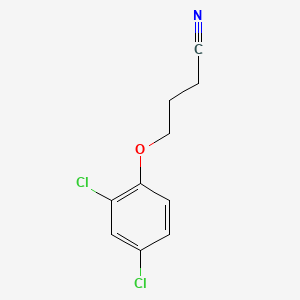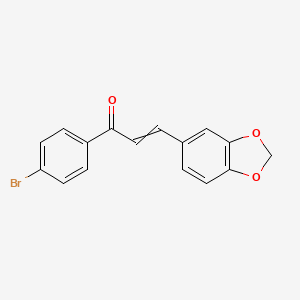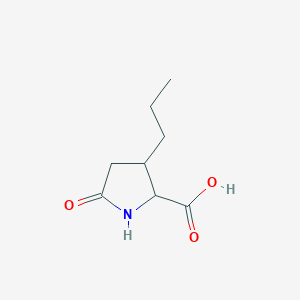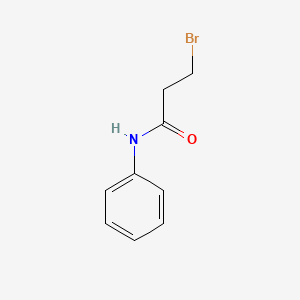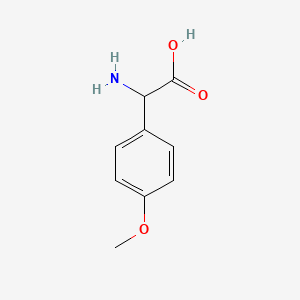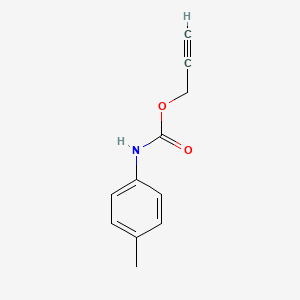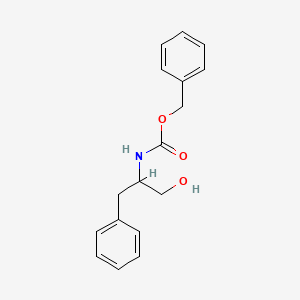
N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester
Descripción general
Descripción
N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester is a natural product found in Fusarium sambucinum with data available.
Aplicaciones Científicas De Investigación
Asymmetric Esterification and Kinetic Resolution:
- Shiina and Nakata (2007) reported the production of optically active carboxylic esters through the kinetic resolution of racemic secondary benzylic alcohols using free carboxylic acids with benzoic anhydride and tetramisole derivatives. This method directly produces chiral carboxylic esters from free acids and racemic alcohols, utilizing a trans-acylation process under the influence of chiral catalysts (Shiina & Nakata, 2007).
Prodrug Synthesis and Stability:
- Hansen, Faarup, and Bundgaard (1991) synthesized various carbamic acid esters as prodrug forms of dopaminergic drugs, evaluating their stability and bioconversion. They found that N,N-Disubstituted carbamates were stable in both buffer and plasma solutions and could potentially be used as prodrugs for certain benzazepines (Hansen, Faarup, & Bundgaard, 1991).
Synthesis of Functionalized Compounds:
- Marcotte and Lubell (2002) achieved the synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters by treating N-PhF-4-oxoproline benzyl ester with different amines. This method highlights the versatility of benzyl esters in synthesizing functionalized compounds (Marcotte & Lubell, 2002).
Lewis Acid Catalyzed Reactions:
- Benfatti et al. (2009) reported the use of Sc(OTf)3 as a Lewis acid catalyst for reactions involving carbamates, leading to the efficient synthesis of polyfunctionalized isoxazolidines and isoxazolines (Benfatti et al., 2009).
Gas Chromatography and Mass Spectrometry:
- Oehlenschläger, Hintze, and Gercken (1975) demonstrated the utility of benzyl esters, including hydroxycarboxylic acid benzyl esters, in gas chromatography and mass spectrometry for analytical purposes (Oehlenschläger, Hintze, & Gercken, 1975).
Acetylcholinesterase Inhibitors:
- Decker (2007) explored carbamic acid esters of quinolin-6-ol and related compounds as novel inhibitors of acetylcholinesterase, which have applications in Alzheimer's disease research (Decker, 2007).
Anti-Mycobacterium Activity:
- Pagani et al. (1996) synthesized and tested a series of carbamic esters against Mycobacterium avium strains, revealing their potential as antimicrobial agents (Pagani et al., 1996).
Propiedades
Número CAS |
73747-40-7 |
|---|---|
Nombre del producto |
N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester |
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20) |
Clave InChI |
WPOFMMJJCPZPAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Otros números CAS |
6372-14-1 |
Secuencia |
F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

